molecular formula C18H18N4O4S B2485967 N-(2,5-dimethoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896319-89-4

N-(2,5-dimethoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2485967
CAS No.: 896319-89-4
M. Wt: 386.43
InChI Key: ZVEWNKOAMNPHGP-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex molecular structure, which includes a dimethoxyphenyl group, a pyridotriazinyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Dimethoxyphenyl Intermediate:

    Synthesis of the Pyridotriazinyl Intermediate: This involves the construction of the pyridotriazinyl ring system through cyclization reactions.

    Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the pyridotriazinyl intermediate using a sulfanylacetamide linker under specific reaction conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfanylacetamide derivatives.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The compound might modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide: can be compared with other acetamide derivatives that have similar structural features.

    Unique Features: The presence of the dimethoxyphenyl and pyridotriazinyl groups, along with the sulfanylacetamide linker, distinguishes it from other compounds.

List of Similar Compounds

  • N-(2,5-dimethoxyphenyl)acetamide
  • 2-(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
  • 7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl derivatives

This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(2,5-dimethoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethoxyphenyl moiety and a pyrido-triazinyl sulfanyl group. This structural diversity may contribute to its varied biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities including:

  • Antitumor Activity : Several studies have demonstrated that related pyrido[1,2-a][1,3,5]triazin derivatives possess antitumor properties. For instance, compounds in this class have shown inhibition of EGFR (Epidermal Growth Factor Receptor) kinase activity with IC50 values indicating potent effects against various cancer cell lines such as A549 and NCI-H1975 .
  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression. For example, certain derivatives demonstrated selective inhibition of the EGFR L858R/T790M mutant kinase .

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : By targeting specific kinases, the compound disrupts signaling pathways crucial for tumor growth.
  • Cell Cycle Arrest : Compounds in this category have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cancer cells, contributing to their cytotoxic effects.

Research Findings and Case Studies

A review of recent literature reveals several key findings regarding the biological activity of related compounds:

StudyCompoundActivityIC50 ValueCell Line
B1EGFR Inhibition13 nMNCI-H1975
B7Antitumor Activity0.297 μMA549
VariousCytotoxicityVariesMultiple

Case Study: Antitumor Efficacy

In a study assessing the antitumor efficacy of pyrido[1,2-a][1,3,5]triazin derivatives:

  • The compound B1 showed significant inhibition of tumor growth in vitro.
  • Selectivity was observed against certain cancer cell lines over others, indicating potential for targeted therapy.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-11-4-7-15-20-17(21-18(24)22(15)9-11)27-10-16(23)19-13-8-12(25-2)5-6-14(13)26-3/h4-9H,10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEWNKOAMNPHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=C(C=CC(=C3)OC)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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